2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine
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Overview
Description
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound known for its diverse pharmacological properties. This compound belongs to the class of pyrazole derivatives, which are recognized for their significant biological activities, including antileishmanial and antimalarial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazole derivatives typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by various agents, including vitamin B1, which offers a green and efficient catalytic activity . The reaction conditions are generally mild, and the yields range from 78% to 92% .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of green catalysts like vitamin B1 is favored due to their reusability and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pressures to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or deoxygenated compounds .
Scientific Research Applications
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antileishmanial and antimalarial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, its antileishmanial activity is attributed to its ability to inhibit the enzyme Lm-PTR1, which is essential for the survival of Leishmania parasites . The compound’s antimalarial activity is linked to its inhibition of Plasmodium enzymes, leading to the suppression of parasite growth .
Comparison with Similar Compounds
Similar Compounds
Hydrazine-coupled pyrazoles: Known for their antileishmanial and antimalarial activities.
Indole derivatives: Possess various biological activities, including antiviral, anti-inflammatory, and anticancer effects.
1,3,5-trisubstituted-1H-pyrazoles: Used in the textile industry as fluorescent whitening agents and in medicine for their antidepressant and antihypertensive properties.
Uniqueness
2-[3,5-bis(4-chlorophenyl)-1H-pyrazol-1-yl]-4-(1-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of pharmacological activities and its potential as a versatile building block for synthesizing more complex molecules. Its ability to inhibit specific enzymes in both Leishmania and Plasmodium parasites highlights its potential as a dual-action therapeutic agent .
Properties
Molecular Formula |
C24H15Cl2F3N6 |
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Molecular Weight |
515.3 g/mol |
IUPAC Name |
2-[3,5-bis(4-chlorophenyl)pyrazol-1-yl]-4-(1-methylpyrazol-4-yl)-6-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C24H15Cl2F3N6/c1-34-13-16(12-30-34)19-11-22(24(27,28)29)32-23(31-19)35-21(15-4-8-18(26)9-5-15)10-20(33-35)14-2-6-17(25)7-3-14/h2-13H,1H3 |
InChI Key |
NOQLVAXPUMBUQM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=NC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C(F)(F)F |
Origin of Product |
United States |
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